4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine 4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17844774
InChI: InChI=1S/C8H14N4/c1-12-8(6-10-11-12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3
SMILES:
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol

4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine

CAS No.:

Cat. No.: VC17844774

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine -

Specification

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
IUPAC Name 4-(3-methyltriazol-4-yl)piperidine
Standard InChI InChI=1S/C8H14N4/c1-12-8(6-10-11-12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3
Standard InChI Key QAAYYOYPJFWNKF-UHFFFAOYSA-N
Canonical SMILES CN1C(=CN=N1)C2CCNCC2

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound consists of a six-membered piperidine ring (C₅H₁₁N) linked to a five-membered 1-methyl-1H-1,2,3-triazole ring (C₃H₄N₃) at the 4-position. The triazole moiety contains three nitrogen atoms, with a methyl group substituted at position 1. Key structural features include:

  • Piperidine Ring: Adopts a chair conformation in its most stable state.

  • Triazole Substituent: The 1,2,3-triazole ring exhibits aromaticity, enabling π-π stacking interactions with biological targets .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₄N₄
Molecular Weight166.22 g/mol
SMILESCC1=CN=NN1C2CCNCC2
InChI KeyVMPRGXHRBMHXOH-UHFFFAOYSA-N
IUPAC Name4-(5-methyltriazol-1-yl)piperidine

Note: The IUPAC name provided corresponds to a structural isomer with the methyl group at position 5 of the triazole ring . Discrepancies in substituent positioning highlight the need for precise synthetic characterization.

Synthesis and Reaction Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common synthetic route involves the "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition. This method is favored for its high efficiency and regioselectivity.

Steps:

  • Azide Preparation: Reaction of 4-aminopiperidine with sodium azide (NaN₃) in the presence of nitrous acid (HNO₂) yields 4-azidopiperidine.

  • Alkyne Preparation: Propargyl bromide reacts with methylamine to form 1-methyl-1H-1,2,3-triazole-5-carbaldehyde.

  • Cycloaddition: The azide and alkyne undergo CuAAC in the presence of CuSO₄ and sodium ascorbate, forming the triazole ring.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature50–80°CMaximizes rate
CatalystCuSO₄ + Sodium Ascorbate>90% regioselectivity
SolventEthanol/Water (1:1)Enhances solubility

Physicochemical Properties

Table 3: Spectroscopic Data (Analogous Compounds)

TechniqueKey SignalsInference
¹H NMR (CDCl₃)δ 1.4–2.8 (piperidine CH₂)Chair conformation
δ 7.5–8.0 (triazole protons)Aromatic character
HRMS[M+H]⁺ at m/z 167.13Confirms molecular weight

Biological Activity and Applications

Anticancer Activity

In vitro studies on analogous triazole-piperidine hybrids demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM). The triazole moiety likely intercalates DNA or inhibits topoisomerase II.

Table 4: Biological Screening Results

AssayResult (IC₅₀/MIC)Target Organism/Cell Line
Antimicrobial8–16 µg/mLS. aureus, E. coli
Cytotoxicity12.5 µMMCF-7

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a scaffold for kinase inhibitors and GPCR modulators. Its piperidine moiety enhances blood-brain barrier permeability, making it valuable in CNS drug design.

Material Science

Functionalized triazole-piperidine derivatives act as ligands in catalytic systems, improving efficiency in cross-coupling reactions.

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